2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound featuring a benzo[de]isoquinoline-1,3-dione core linked via a four-carbon chain to a piperazine ring substituted at the 4-position with a pyrimidin-2-yl group. Its molecular formula is C₂₆H₂₅N₃O₃, with an average mass of 427.504 g/mol and a monoisotopic mass of 427.189592 g/mol . The compound’s structural complexity arises from the fusion of aromatic and heterocyclic moieties, which are common in pharmacologically active molecules targeting receptors or enzymes.
Properties
IUPAC Name |
2-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c30-20(27-13-15-28(16-14-27)24-25-10-4-11-26-24)9-3-12-29-22(31)18-7-1-5-17-6-2-8-19(21(17)18)23(29)32/h1-2,4-8,10-11H,3,9,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNHKLJUHKUGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzoisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the benzoisoquinoline skeleton.
Introduction of the piperazine ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a halogenated benzoisoquinoline derivative reacts with piperazine.
Attachment of the pyrimidine moiety: The pyrimidine ring can be attached via a condensation reaction between the piperazine derivative and a pyrimidine-containing reagent.
Final oxidation step: The final step involves the oxidation of the intermediate compound to introduce the oxo group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods such as chromatography, and stringent reaction condition controls to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Condensation: Condensation reactions can be used to form new bonds between the compound and other molecules, potentially leading to the formation of larger, more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Condensation: Condensation reactions often involve reagents like aldehydes, ketones, and carboxylic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxylated compounds. Substitution reactions can lead to a variety of substituted benzoisoquinoline derivatives.
Scientific Research Applications
2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Key Findings :
- The 4-fluorophenyl analog (CAS 326881-90-7) exhibits higher molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Core Structural Modifications
Variations in the central heterocyclic scaffold influence steric and electronic properties:
Key Findings :
- Patent-derived pyrido[1,2-a]pyrimidin-4-one analogs (e.g., ) replace the benzo[de]isoquinoline core with a fused pyridine-pyrimidine system, which may improve metabolic stability due to reduced aromatic oxidation susceptibility.
Alkyl Chain Modifications
The butyl linker between the core and piperazine can be shortened or functionalized:
Key Findings :
- Shortening the linker to 2 carbons (e.g., ) may decrease entropic penalties during binding but could reduce bioavailability due to increased polarity.
Biological Activity
2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 801.90 g/mol. The compound features a benzo[de]isoquinoline backbone, which is known for its diverse biological activities.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. Specifically, derivatives containing the benzo[de]isoquinoline structure have been shown to inhibit HCV NS5B polymerase effectively. In a study, a related compound demonstrated submicromolar potency against HCV replicons, indicating a strong potential for therapeutic application against hepatitis C .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the structure can significantly influence the biological activity of these compounds. For instance, the introduction of different substituents on the pyrimidine or piperazine rings can enhance antiviral potency or alter selectivity profiles. A particular focus has been on optimizing interactions with the non-nucleoside binding site of NS5B polymerase .
In Vitro Studies
In vitro studies have highlighted the efficacy of this compound in various cell lines. For example, compounds with similar structural motifs were tested against human T lymphocyte cells and exhibited varying degrees of antiproliferative activity. One such study reported an IC50 value of 6 µM for a related compound in H9 cells .
Toxicity Assessments
Toxicity evaluations using zebrafish embryos have been conducted to assess safety profiles. Compounds structurally related to this compound showed moderate toxicity levels, suggesting that while they possess promising biological activity, further optimization is necessary to minimize adverse effects .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C33H51N9O3 |
| Molecular Weight | 801.90 g/mol |
| Antiviral Potency (IC50) | Submicromolar |
| Toxicity Level | Moderate (zebrafish embryo) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
